molecular formula C21H26N2O4S B2649171 N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide CAS No. 391221-16-2

N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide

Cat. No.: B2649171
CAS No.: 391221-16-2
M. Wt: 402.51
InChI Key: QAEWXZBLFMQXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an acetylphenyl group and a dipropylsulfamoyl group attached to a benzamide core. The molecular formula of this compound is C20H24N2O3S.

Scientific Research Applications

N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Acetylation: The initial step involves the acetylation of aniline to form N-(3-acetylphenyl)aniline.

    Sulfamoylation: The next step is the introduction of the dipropylsulfamoyl group through a sulfamoylation reaction. This can be achieved by reacting N-(3-acetylphenyl)aniline with dipropylsulfamoyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the amidation of the intermediate product with benzoyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or sulfamoyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)benzamide: Lacks the dipropylsulfamoyl group, which may result in different biological activities.

    N-(3-acetylphenyl)-2-(benzylthio)benzamide: Contains a benzylthio group instead of a dipropylsulfamoyl group, leading to variations in chemical reactivity and biological effects.

Uniqueness

N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide is unique due to the presence of both acetylphenyl and dipropylsulfamoyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse applications and interactions with molecular targets.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-4-13-23(14-5-2)28(26,27)20-11-9-17(10-12-20)21(25)22-19-8-6-7-18(15-19)16(3)24/h6-12,15H,4-5,13-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEWXZBLFMQXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.